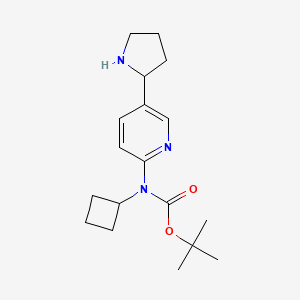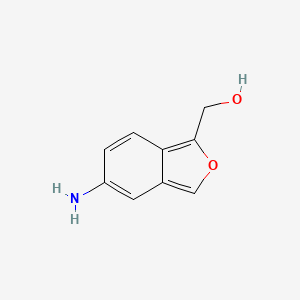![molecular formula C16H13BrF2N2O4 B11821760 N-[4-(2-bromo-4,5-difluorophenoxy) phenyl]-l-asparagine](/img/structure/B11821760.png)
N-[4-(2-bromo-4,5-difluorophenoxy) phenyl]-l-asparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-bromo-4,5-difluorophenol with 4-aminophenol to form the intermediate compound, which is then coupled with L-asparagine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
科学的研究の応用
N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine has several scientific research applications:
作用機序
The compound exerts its effects by selectively inhibiting EAAT2, thereby preventing the reuptake of glutamate into synaptic neurons . This inhibition helps to regulate extracellular glutamate levels, which is crucial for preventing excitotoxicity and neuronal damage . The molecular targets include the EAAT2 transporter, and the pathways involved are primarily related to glutamate signaling .
類似化合物との比較
Similar Compounds
- N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]benzamide
- 2-Bromo-4-fluorophenol
- N-(2-Bromo-4-methylphenyl)-3,5-dichlorobenzamide
Uniqueness
N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine is unique due to its high selectivity for EAAT2 over other excitatory amino acid transporters (EAAT1 and EAAT3), making it a valuable tool for studying glutamate regulation and potential therapeutic applications .
特性
分子式 |
C16H13BrF2N2O4 |
|---|---|
分子量 |
415.19 g/mol |
IUPAC名 |
(2S)-4-amino-2-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H13BrF2N2O4/c17-10-5-11(18)12(19)6-14(10)25-9-3-1-8(2-4-9)21-13(16(23)24)7-15(20)22/h1-6,13,21H,7H2,(H2,20,22)(H,23,24)/t13-/m0/s1 |
InChIキー |
VPDUBTYPZIKMMP-ZDUSSCGKSA-N |
異性体SMILES |
C1=CC(=CC=C1N[C@@H](CC(=O)N)C(=O)O)OC2=CC(=C(C=C2Br)F)F |
正規SMILES |
C1=CC(=CC=C1NC(CC(=O)N)C(=O)O)OC2=CC(=C(C=C2Br)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[2-(4-aminopyrazol-1-yl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino] oxalate](/img/structure/B11821679.png)


amino}acetate](/img/structure/B11821685.png)

![(2S,4S)-4-Amino-2-methyl-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B11821695.png)


![N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B11821716.png)

![4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane](/img/structure/B11821736.png)


![rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B11821752.png)
